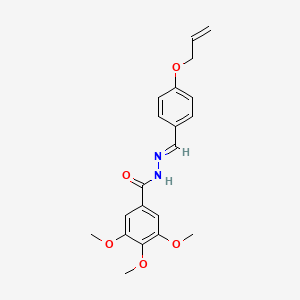
N'-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a hydroxyquinoline moiety, and a carbohydrazide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid. This is followed by the reaction of 2,4-dichlorobenzoyl chloride with ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-Dichlorobenzoyl)phosphoric triamides: These compounds share the dichlorobenzoyl group and exhibit similar chemical properties.
2,4-Dichlorobenzoyl chloride: A precursor in the synthesis of various dichlorobenzoyl derivatives.
Uniqueness
N’-(2,4-Dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its combination of functional groups, which imparts specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
302904-34-3 |
|---|---|
Molekularformel |
C19H15Cl2N3O4 |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
N'-(2,4-dichlorobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H15Cl2N3O4/c1-2-24-14-6-4-3-5-12(14)16(25)15(19(24)28)18(27)23-22-17(26)11-8-7-10(20)9-13(11)21/h3-9,25H,2H2,1H3,(H,22,26)(H,23,27) |
InChI-Schlüssel |
OZMWLLNCBKSHII-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989466.png)

![2-[(3-Hydroxynaphthalen-2-yl)formamido]ethyl 4-hydroxynaphthalene-2-carboxylate](/img/structure/B11989474.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989497.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-[3-[2-[(4-methoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea](/img/structure/B11989503.png)

![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)




![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)
